molecular formula C14H18NO3PS2 B106586 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-51-2

2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Cat. No. B106586
CAS RN: 16537-51-2
M. Wt: 343.4 g/mol
InChI Key: XTPQVUHBEQVOSI-UHFFFAOYSA-N
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Description

2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in inducing apoptosis in cancer cells is not fully understood. However, studies suggest that this compound may act on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Biochemical And Physiological Effects

Studies have reported that 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione can induce apoptosis in cancer cells and exhibit fluorescent properties for the detection of metal ions. However, further studies are required to determine the full extent of its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions. However, limitations include the need for further studies to determine its full range of effects and potential toxicity.

Future Directions

For research on 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in other fields such as materials science and organic synthesis. Additionally, further studies are required to determine its full range of biochemical and physiological effects and potential toxicity.

Synthesis Methods

The synthesis of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves the reaction of isoindole-1,3-dione with ethyl(propan-2-yloxy)phosphine sulfide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

16537-51-2

Product Name

2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Molecular Formula

C14H18NO3PS2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[[ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C14H18NO3PS2/c1-4-19(20,18-10(2)3)21-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8,10H,4,9H2,1-3H3

InChI Key

XTPQVUHBEQVOSI-UHFFFAOYSA-N

SMILES

CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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